Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a thiophene-based compound featuring a methyl ester group at the 3-position of the thiophene ring and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamido moiety at the 2-position. This structure combines a heterocyclic thiophene core with a fused benzodioxine system, which may confer unique physicochemical and biological properties.
The benzodioxine-carboxamido group is notable in pharmaceutical contexts, as seen in , where it is incorporated into a bioactive quinoline-carboxamide derivative .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-19-15(18)10-4-7-22-14(10)16-13(17)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLXUAQRXAFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxine core, which is then functionalized to introduce the carboxamido and thiophene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, possibly interacting with biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituents
The target compound is distinguished by its 2,3-dihydrobenzo[b][1,4]dioxine-carboxamido substituent, a feature absent in most analogs. Key structural comparisons include:
Key Observations :
- The benzodioxine-carboxamido group in the target compound is unique among analogs, which typically feature simpler carboxamido or amino substituents.
- Ethyl esters are more common at the 3-position (e.g., ), whereas the methyl ester in the target compound may influence lipophilicity and metabolic stability.
Physicochemical Properties
Physical properties such as melting points and spectral data highlight structural influences:
Key Observations :
Biological Activity
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a complex organic compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring combined with a dioxine moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 287.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Dioxine Moiety : This can be synthesized from 2,3-dihydroxybenzoic acid through alkylation and azidation reactions.
- Thiophene Ring Construction : The thiophene component is created via cyclization reactions involving appropriate thiophene precursors.
- Coupling Reaction : The final product is obtained by coupling the dioxine and thiophene intermediates using standard coupling agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study evaluating derivatives of related compounds demonstrated significant cytotoxicity against various cancer cell lines including melanoma and breast cancer cells. Compounds exhibited mean log GI50 values indicating strong antiproliferative effects .
- In vitro assays showed that certain analogs could inhibit cellular growth significantly without inducing cytotoxicity at lower concentrations, suggesting a selective action against cancer cells .
The proposed mechanisms for the biological activity include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings and Case Studies
| Study | Compound Tested | Cell Lines | Key Findings |
|---|---|---|---|
| Analog 12 | Melanoma | Significant activity (mean log GI50 = -7.74) | |
| Various Analogs | B16F10 | Potent inhibition of tyrosinase activity; no cytotoxicity at ≤20 µM |
Case Study: Antiproliferative Activity
In a detailed investigation, analogs derived from the parent compound were tested against several cancer cell lines. The results indicated that:
- Selectivity : Some analogs showed high selectivity towards cancer cells with minimal effects on normal cells.
- Synergistic Effects : Combination treatments with established chemotherapeutics enhanced efficacy, suggesting potential for combination therapy approaches.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivative with a thiophene-3-carboxylate scaffold. For example, anhydride-based acylation (e.g., using succinic or maleic anhydride) under reflux in dry dichloromethane (CH₂Cl₂) with nitrogen protection is common . Optimization includes:
- Catalyst selection : Use of DMAP or triethylamine to enhance acylation efficiency.
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) improves yield and purity .
- Yield monitoring : TLC or LC-MS to track intermediate formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- 1H/13C NMR : Key signals include:
- Thiophene protons at δ 6.8–7.5 ppm and ester carbonyl carbons at ~165–170 ppm .
- Dihydrobenzo[d]dioxine protons as a singlet (~δ 4.3 ppm) for the methylene group .
Q. What solvent systems are suitable for solubility testing, and how can stability under varying pH be assessed?
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). For quantitative data, use UV-Vis spectroscopy to measure concentration gradients .
- Stability : Incubate the compound at 25–37°C in buffers (e.g., PBS) and analyze degradation via HPLC at timed intervals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Modification strategies :
- Dioxine ring : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability .
- Thiophene core : Replace the methyl ester with a carboxylic acid to enhance solubility (e.g., compound 32 in achieved via hydrolysis with NaOH) .
- Assays : Use in vitro antibacterial (MIC against Gram+/Gram– strains) or enzyme inhibition assays (e.g., kinase targets) to correlate substituents with activity .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions. For example, the ester group may increase logP, requiring prodrug strategies .
Q. How should researchers address discrepancies in melting points or spectroscopic data across studies?
- Root-cause analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
